molecular formula C12H27ClO3Si B092623 tri(butan-2-yloxy)-chlorosilane CAS No. 18105-63-0

tri(butan-2-yloxy)-chlorosilane

Cat. No.: B092623
CAS No.: 18105-63-0
M. Wt: 282.88 g/mol
InChI Key: OTFBCBZYTKQAAB-UHFFFAOYSA-N
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Description

tri(butan-2-yloxy)-chlorosilane: is a chemical compound with the molecular formula C12H27ClO3Si . It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of silane, chlorotris(1-methylpropoxy)- typically involves the reaction of silicon tetrachloride with 1-methylpropoxy alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the substitution of chlorine atoms with 1-methylpropoxy groups.

Industrial Production Methods: In an industrial setting, the production of silane, chlorotris(1-methylpropoxy)- is scaled up using large reactors where silicon tetrachloride and 1-methylpropoxy alcohol are continuously fed into the system. The reaction is maintained at a specific temperature and pressure to ensure optimal yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: tri(butan-2-yloxy)-chlorosilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alcohols or amines are used in the presence of a catalyst.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various functionalized silanes.

Scientific Research Applications

tri(butan-2-yloxy)-chlorosilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of surfaces for biological assays.

    Medicine: Utilized in the development of drug delivery systems.

    Industry: Applied in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of silane, chlorotris(1-methylpropoxy)- involves the formation of strong covalent bonds between silicon and other elements, such as oxygen or carbon. This bonding capability allows the compound to modify surfaces and enhance the properties of materials. The molecular targets include hydroxyl groups on surfaces, leading to the formation of siloxane bonds.

Comparison with Similar Compounds

  • Silane, chlorotrimethyl-
  • Silane, chlorodimethyl-
  • Silane, chlorotriethoxy-

Comparison: tri(butan-2-yloxy)-chlorosilane is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other silanes. For example, the presence of 1-methylpropoxy groups offers enhanced hydrophobicity and compatibility with organic materials, making it more suitable for certain industrial applications.

Properties

CAS No.

18105-63-0

Molecular Formula

C12H27ClO3Si

Molecular Weight

282.88 g/mol

IUPAC Name

tri(butan-2-yloxy)-chlorosilane

InChI

InChI=1S/C12H27ClO3Si/c1-7-10(4)14-17(13,15-11(5)8-2)16-12(6)9-3/h10-12H,7-9H2,1-6H3

InChI Key

OTFBCBZYTKQAAB-UHFFFAOYSA-N

SMILES

CCC(C)O[Si](OC(C)CC)(OC(C)CC)Cl

Canonical SMILES

CCC(C)O[Si](OC(C)CC)(OC(C)CC)Cl

18105-63-0

Origin of Product

United States

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